Nereistoxin oxalate
Overview
Description
Nereistoxin (NTX) is a neurotoxic compound originally isolated from the marine annelid worm Lumbriconereis heteropoda, which has been known to cause death in carnivorous insects that come into contact with the worm used as bait by anglers . It is characterized by a faintly yellow crystalline form of hydrogen oxalate with an unpleasant odor, soluble in fat solvents, and insoluble in water . The empirical formula of nereistoxin has been determined to be C5H9NS2, and it is known to exert a strong action on the nervous system while slightly affecting internal organs and blood .
Synthesis Analysis
An improved synthesis of nereistoxin has been achieved through a series of intermediates, suggesting the occurrence of cyclic sulfonium and cyclic immonium intermediates during the synthesis process . This synthesis pathway allows for the preparation of a number of amines related to nereistoxin, which could be useful for further study and potential applications .
Molecular Structure Analysis
The molecular structure of nereistoxin has been determined to be 4-N,N-dimethylamino-1,2-dithiolane, supported by evidence such as the presence of a 1,2-dithiolane ring and NMR spectroscopy . This structure is unique due to its cyclic nature and the inclusion of a disulfide bond .
Chemical Reactions Analysis
Nereistoxin has been found to interact with nicotinic acetylcholine receptors (nAChRs) in vertebrates and molluscan ACh binding proteins . It acts as an antagonist at these receptors, and modifications to its structure, such as methylation, can affect its binding affinity . Additionally, nereistoxin and its derivatives have been shown to have neuromuscular blocking and convulsive actions .
Physical and Chemical Properties Analysis
Nereistoxin's physical properties include its crystalline form and solubility characteristics . Chemically, it is reactive with most alkaloid reagents and can reduce Fehling and ammoniacal silver nitrate solutions . Its toxicity is enhanced in alkaline conditions and it loses toxicity when treated with potassium permanganate . The compound also exhibits redox effects on neuronal nicotinic acetylcholine receptors, which can be selectively reversed by oxidizing compounds .
Relevant Case Studies
A fatal case of cartap intoxication, where nereistoxin was detected in postmortem specimens, demonstrated the neurotoxic effects of nereistoxin in humans, leading to respiratory failure . The study provided valuable data on the concentrations of nereistoxin in different biological fluids and highlighted the importance of advanced analytical methods for its detection .
Scientific Research Applications
Chemical Properties and Biological Activity
Nereistoxin oxalate, initially discovered in a marine worm used as fishing bait, has intriguing chemical properties. It is a neurotoxic substance that exerts a strong action on the nervous system. Research has shown it to be a tertiary amine with a cyclic disulfide ring, suggesting its potential in studying organic sulfur compounds in biological materials (Hashimoto & Okaichi, 1960).
Neurophysiological Impact
Nereistoxin oxalate influences neuromuscular transmission without causing depolarization, impacting both sodium and potassium components of the end-plate current. This suggests its utility in researching the mechanisms of neuromuscular blockade (Deguchi, Narahashi, & Haas, 1971).
Analytical Methods
The compound's effect on nicotinic cholinergic transmission has prompted the development of advanced analytical methods, like high-performance liquid chromatography with electrochemical detection, to simultaneously detect nereistoxin and its reduced form, dihydronereistoxin (Fisher, Xie, & Loring, 1993).
Insecticidal Properties
Research has also explored its insecticidal properties. Although nereistoxin has lower toxicity compared to other insecticides, its neuroactive nature makes it a candidate for developing new insecticides, offering a different mode of action from current ones (Sakai, 1964).
Redox Effects on Neuronal Receptors
Nereistoxin's redox effects on neuronal nicotinic receptors, particularly in chick retina, have been a subject of study, suggesting its potential as a tool in neuropharmacological research (Xie, Lane, & Loring, 1993).
Safety And Hazards
Future Directions
Although nereistoxin insecticides are banned for animal husbandry operations, they are still used because of their high insecticidal activities. Therefore, a reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed .
properties
IUPAC Name |
N,N-dimethyldithiolan-4-amine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWFFMDTBCNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936786 | |
Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nereistoxin oxalate | |
CAS RN |
1631-52-3 | |
Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nereistoxin Oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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